

Technical Guide: Physical Properties of 4-Formylphenoxyacetic Acid

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Compound of Interest

Compound Name: **4-Formylphenoxyacetic acid**

Cat. No.: **B182531**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-Formylphenoxyacetic acid**. The information is compiled from various chemical databases and supplier specifications, offering a valuable resource for its use in organic synthesis and drug development.

Chemical Identity

Identifier	Value
IUPAC Name	2-(4-formylphenoxy)acetic acid
CAS Number	22042-71-3
Molecular Formula	C ₉ H ₈ O ₄
Molecular Weight	180.16 g/mol [1]
Canonical SMILES	C1=CC(=CC=C1C=O)OCC(=O)O
InChI Key	OYNIIKHDXNPSAG-UHFFFAOYSA-N
Synonyms	p-Formylphenoxyacetic acid, 4-(Carboxymethoxy)benzaldehyde

Quantitative Physical Properties

The following tables summarize the key physical and chemical properties of **4-Formylphenoxyacetic acid**.

Thermal Properties

Property	Value	Source
Melting Point	193-199 °C	Thermo Scientific Chemicals[2]
193-196 °C	Sigma-Aldrich	
Boiling Point	272.96 °C (rough estimate)	ChemicalBook

Physicochemical Properties

Property	Value	Source
pKa	3.04 ± 0.10 (Predicted)	ChemicalBook
Solubility	Soluble in hot methanol.	Fisher Scientific[3]
Appearance	Pale cream to cream to pale brown powder.	Thermo Scientific Chemicals[2]
Solid / Crystalline Powder	Sigma-Aldrich	

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **4-Formylphenoxyacetic acid** are not readily available in the public domain. The following are general, standardized methodologies for determining the key physical properties of solid organic compounds.

Melting Point Determination (Capillary Method)

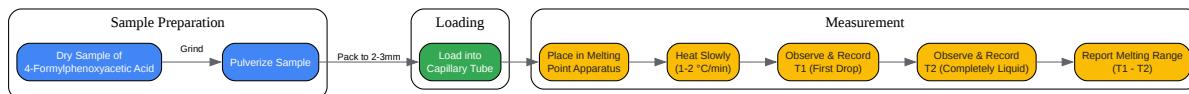
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for pulverizing the sample)

Procedure:

- Sample Preparation: A small amount of dry **4-Formylphenoxyacetic acid** is finely powdered.
- Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the closed end. A sample height of 2-3 mm is sufficient.
- Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.



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Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a solid in a particular solvent.

Apparatus:

- Glass vials or flasks with airtight seals
- Shaker or agitator
- Temperature-controlled bath
- Analytical balance
- Filtration system (e.g., syringe filters)
- Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- Preparation: An excess amount of **4-Formylphenoxyacetic acid** is added to a known volume of the solvent (e.g., hot methanol) in a sealed vial.
- Equilibration: The vial is placed in a temperature-controlled shaker bath and agitated for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand to let undissolved solid settle. An aliquot of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.
- Analysis: The concentration of **4-Formylphenoxyacetic acid** in the clear, saturated filtrate is determined using a suitable analytical method.

pKa Determination (Potentiometric Titration)

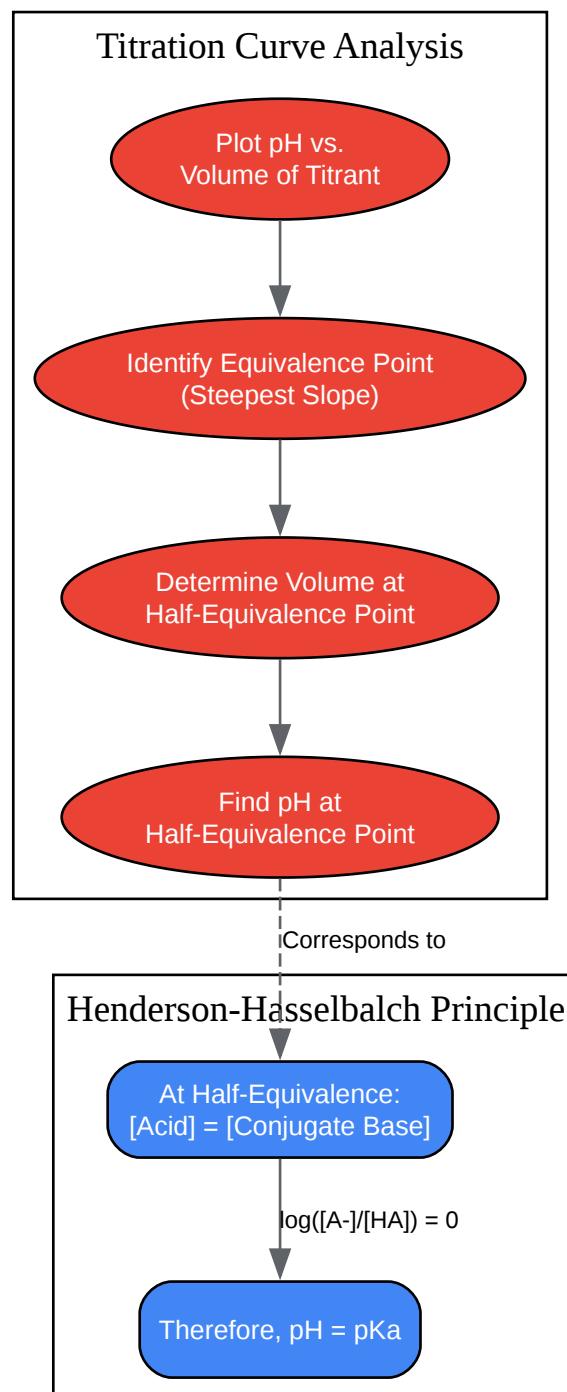
The acid dissociation constant (pKa) can be determined experimentally by monitoring the pH of a solution of the acid as a strong base is added.

Apparatus:

- pH meter with a calibrated electrode
- Burette
- Stir plate and stir bar
- Beaker

Procedure:

- Sample Preparation: A precisely weighed amount of **4-Formylphenoxyacetic acid** is dissolved in a suitable solvent (e.g., a water/methanol mixture).
- Titration Setup: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in the burette.
- Titration: The base is added to the acidic solution in small, known increments. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.
- Data Analysis: The pH is plotted against the volume of base added. The equivalence point is determined from the steepest part of the curve. The half-equivalence point (where half of the acid has been neutralized) is located, and the pH at this point is equal to the pKa of the acid.



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Logical relationship in pKa determination.

Signaling Pathways

As a relatively simple organic molecule primarily utilized as a synthesis intermediate, **4-Formylphenoxyacetic acid** is not known to be involved in biological signaling pathways. Extensive literature searches did not reveal any data suggesting its role as a signaling molecule, agonist, or antagonist in biological systems. Its utility in drug development is typically as a building block for more complex, biologically active molecules.

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